molecular formula C18H31N3O3S2 B1139867 S-Ethyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate

S-Ethyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate

Cat. No.: B1139867
M. Wt: 401.6 g/mol
InChI Key: XIAMBPFWKFYJOF-ZQIUZPCESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Biotinylamino)thiocaproic Acid S-ethyl ester is a synthetic compound widely used in proteomics research. It is known for its high purity (≥97%) and has a molecular weight of 401.59. The molecular formula is C18H31N3O3S2 . This compound is primarily utilized for research purposes and is not intended for diagnostic or therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Biotinylamino)thiocaproic Acid S-ethyl ester involves multiple steps, starting with the preparation of biotinylated intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

6-(Biotinylamino)thiocaproic Acid S-ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Biotinylamino)thiocaproic Acid S-ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Biotinylamino)thiocaproic Acid S-ethyl ester involves its ability to bind to specific molecular targets. The biotin moiety allows for strong binding to avidin or streptavidin, which are commonly used in biochemical assays. This binding facilitates the detection and analysis of proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

    6-(Biotinylamino)hexanoic Acid: Similar structure but lacks the thiocaproic acid moiety.

    Biotinylated Polyethylene Glycol: Contains biotin but has a polyethylene glycol linker instead of thiocaproic acid.

    Biotinylated Dextran: Biotinylated compound with a dextran backbone.

Uniqueness

6-(Biotinylamino)thiocaproic Acid S-ethyl ester is unique due to its specific combination of biotin and thiocaproic acid, which provides distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in proteomics research and other scientific applications .

Properties

IUPAC Name

S-ethyl 6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N3O3S2/c1-2-25-16(23)10-4-3-7-11-19-15(22)9-6-5-8-14-17-13(12-26-14)20-18(24)21-17/h13-14,17H,2-12H2,1H3,(H,19,22)(H2,20,21,24)/t13-,14-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIAMBPFWKFYJOF-ZQIUZPCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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